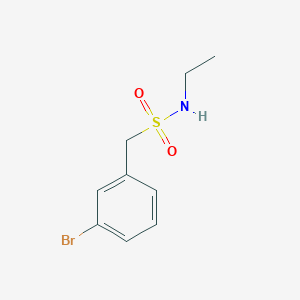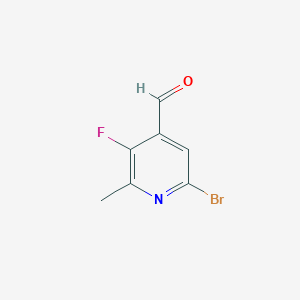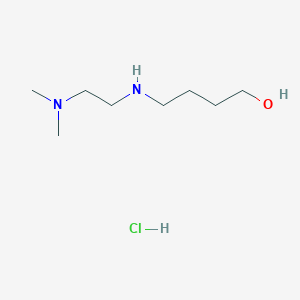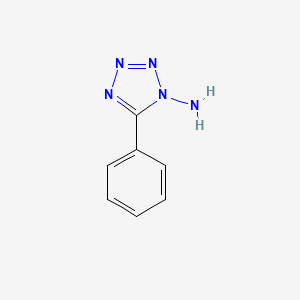
5-Phenyltetrazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyltetrazol-1-amine is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse biological activities and applications in various fields such as material science, medicinal chemistry, and industrial chemistry. The compound’s structure consists of a five-membered ring containing four nitrogen atoms and one carbon atom, with a phenyl group attached to the carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyltetrazol-1-amine can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with sodium azide in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds under mild conditions, yielding the desired tetrazole derivative .
Another method involves the use of triethyl orthoformate and sodium azide, which react with phenylhydrazine to form the tetrazole ring . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs eco-friendly approaches such as the use of water as a solvent and moderate reaction conditions . These methods are not only cost-effective but also reduce the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyltetrazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazoles .
Applications De Recherche Scientifique
5-Phenyltetrazol-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Phenyltetrazol-1-amine involves its interaction with various molecular targets and pathways. For instance, it inhibits the fungal enzyme cytochrome P450, which is crucial for fungal cell membrane synthesis . This inhibition leads to the disruption of fungal cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-5-methyltetrazole
- 1-Methyl-5-benzyltetrazole
- 5-Phenyltetrazole
Comparison
Compared to other similar compounds, 5-Phenyltetrazol-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . For example, while 1-Phenyl-5-methyltetrazole and 1-Methyl-5-benzyltetrazole are also biologically active, their activities and applications differ due to variations in their molecular structures .
Propriétés
Numéro CAS |
23579-46-6 |
|---|---|
Formule moléculaire |
C7H7N5 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
5-phenyltetrazol-1-amine |
InChI |
InChI=1S/C7H7N5/c8-12-7(9-10-11-12)6-4-2-1-3-5-6/h1-5H,8H2 |
Clé InChI |
NWOANCZCVIUCTG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=NN2N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=NN2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Methoxy-1-methylpyrazol-4-yl)methyl]-3-[5-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1654400.png)
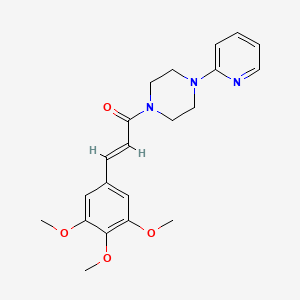
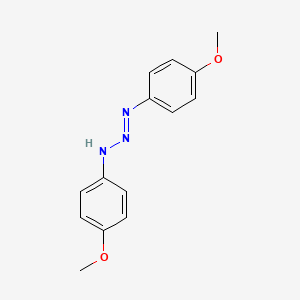
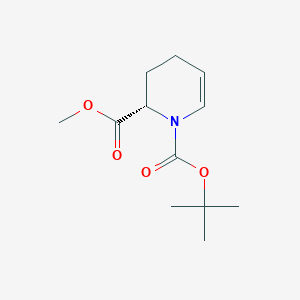
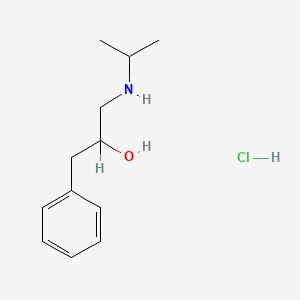
![(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one](/img/structure/B1654412.png)
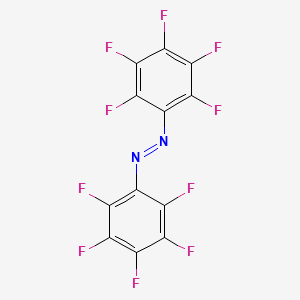
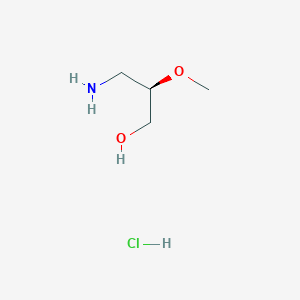
![Gallium trifluoride trihydrate [MI]](/img/structure/B1654416.png)
